molecular formula C28H30N2O6S2 B15028472 Ethyl 2-[({2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[({2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B15028472
M. Wt: 554.7 g/mol
InChI Key: XGNMVXVZKGMVQY-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of benzothiophene, tetrahydroisoquinoline, and methoxybenzenesulfonyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of ETHYL 2-[2-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes:

    Formation of the Tetrahydroisoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxybenzenesulfonyl Group: This is achieved through sulfonylation reactions using reagents like methoxybenzenesulfonyl chloride.

    Coupling with Benzothiophene: The final step involves the esterification of the intermediate with benzothiophene carboxylate under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

ETHYL 2-[2-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using hydrogenation or metal hydrides can convert certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other reactive sites within the molecule.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures .

Scientific Research Applications

ETHYL 2-[2-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

ETHYL 2-[2-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

Properties

Molecular Formula

C28H30N2O6S2

Molecular Weight

554.7 g/mol

IUPAC Name

ethyl 2-[[2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C28H30N2O6S2/c1-3-36-28(32)25-22-10-6-7-11-24(22)37-27(25)29-26(31)23-16-18-8-4-5-9-19(18)17-30(23)38(33,34)21-14-12-20(35-2)13-15-21/h4-5,8-9,12-15,23H,3,6-7,10-11,16-17H2,1-2H3,(H,29,31)

InChI Key

XGNMVXVZKGMVQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CC4=CC=CC=C4CN3S(=O)(=O)C5=CC=C(C=C5)OC

Origin of Product

United States

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